REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([CH:14]([CH3:16])[CH3:15])[C:12]#[N:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[NH2-].[Na+].[Cl:19][CH2:20][CH2:21][CH2:22]I.O>C1(C)C=CC=CC=1>[Cl:19][CH2:20][CH2:21][CH2:22][C:11]([C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)([CH:14]([CH3:16])[CH3:15])[C:12]#[N:13] |f:1.2|
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(C#N)C(C)C
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
ClCCCI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methyl-t-butyl ether (MTBE)
|
Type
|
CUSTOM
|
Details
|
After usual work-up, including drying the
|
Type
|
EXTRACTION
|
Details
|
organic extract
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure the product
|
Type
|
CUSTOM
|
Details
|
was purified on column chromatography
|
Type
|
WASH
|
Details
|
eluting with (ethyl acetate: light petroleum (b.p. 40 -60° C.) =1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(C#N)(C(C)C)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |